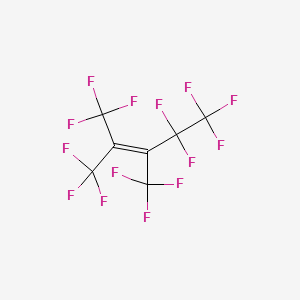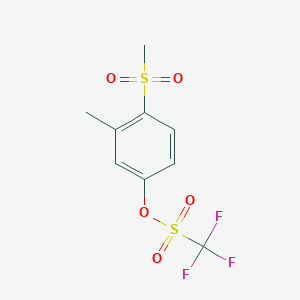![molecular formula C12H33Si3Ti B14609825 Titanium(3+) tris[(trimethylsilyl)methanide] CAS No. 60820-01-1](/img/structure/B14609825.png)
Titanium(3+) tris[(trimethylsilyl)methanide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Titanium(3+) tris[(trimethylsilyl)methanide] is a chemical compound that features a titanium ion in the +3 oxidation state coordinated with three tris(trimethylsilyl)methanide ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Titanium(3+) tris[(trimethylsilyl)methanide] typically involves the reaction of titanium(III) chloride with tris(trimethylsilyl)methyllithium. The reaction is carried out in an inert atmosphere, often using a glovebox or Schlenk line to prevent oxidation. The general reaction can be represented as follows:
TiCl3+3LiC(SiMe3)3→Ti[C(SiMe3)3]3+3LiCl
The reaction is usually performed in a non-polar solvent such as toluene or hexane, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for Titanium(3+) tris[(trimethylsilyl)methanide] are not well-documented, likely due to the specialized nature of the compound and its primary use in research settings. the principles of large-scale synthesis would involve similar reaction conditions with appropriate scaling and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Titanium(3+) tris[(trimethylsilyl)methanide] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of titanium.
Reduction: It can participate in reduction reactions, often acting as a reducing agent.
Substitution: Ligand exchange reactions where the tris(trimethylsilyl)methanide ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Ligand exchange can be facilitated by using strong nucleophiles or electrophiles under controlled conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) compounds, while reduction could produce titanium(II) species .
Scientific Research Applications
Titanium(3+) tris[(trimethylsilyl)methanide] has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other titanium complexes and as a catalyst
Properties
CAS No. |
60820-01-1 |
|---|---|
Molecular Formula |
C12H33Si3Ti |
Molecular Weight |
309.51 g/mol |
IUPAC Name |
methanidyl(trimethyl)silane;titanium(3+) |
InChI |
InChI=1S/3C4H11Si.Ti/c3*1-5(2,3)4;/h3*1H2,2-4H3;/q3*-1;+3 |
InChI Key |
CDMRZWYIAHDVKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].[Ti+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-Phenyl-3a,4,9,9a-tetrahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14609767.png)

![2-(4-{[3-(Trifluoromethyl)phenyl]sulfanyl}phenoxy)propanoic acid](/img/structure/B14609784.png)



![3-[Ethoxy(dimethoxy)silyl]propan-1-amine](/img/structure/B14609808.png)





